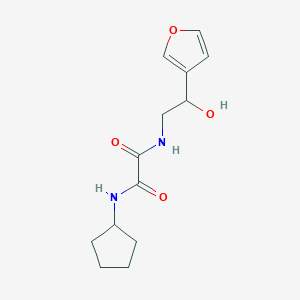

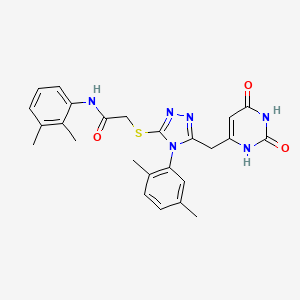

![molecular formula C9H14N2O3 B2673278 7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 55795-79-4](/img/structure/B2673278.png)

7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione” is a chemical compound with the molecular formula C9H14N2O3 . It is a type of spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .

Synthesis Analysis

A simple, fast, and cost-effective three-step synthesis of a similar compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been developed . The reactions proceed readily, with high yields and no further purification . This method offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .Molecular Structure Analysis

The molecular structure of “7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione” can be analyzed using various methods such as DFT calculations, stereochemistry, NMR, HRMS, and GIAO . These methods can provide detailed information about the compound’s structure and properties .Scientific Research Applications

Synthesis and Structural Characterization

The chemical compound 7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione serves as a fundamental component in synthesizing oxaspirocyclic compounds. Jiang and Zeng (2016) synthesized two new oxaspirocyclic compounds, highlighting the significance of 7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione in chemical synthesis and crystallography. Their research demonstrated the compound's utility in forming complex molecular structures, further evidenced by their detailed structural analysis through single crystal X-ray crystallography (Jinhe Jiang, Wulan Zeng, 2016).

Enhanced Reactivity in Chemical Reactions

Rashevskii et al. (2020) discussed the compound's enhanced reactivity in the Castagnoli-Cushman reaction with imines. Their study indicated the cyclic anhydrides formed from the compound exhibit broad substrate scope and enhanced reactivity, showcasing its importance in facilitating diverse chemical transformations (A. Rashevskii, O. Bakulina, M. Novikov, D. Dar'in, M. Krasavin, 2020).

Future Directions

The future directions for “7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione” could involve further exploration of its potential biological activities and therapeutic applications, given the pharmacological interest in similar compounds . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name |

7,7-dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-8(2)5-9(3-4-14-8)6(12)10-7(13)11-9/h3-5H2,1-2H3,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCYPUHMTLRQKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(CCO1)C(=O)NC(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

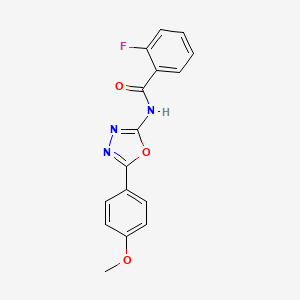

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2673195.png)

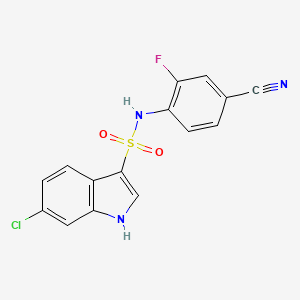

![4-(tert-butyl)-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2673197.png)

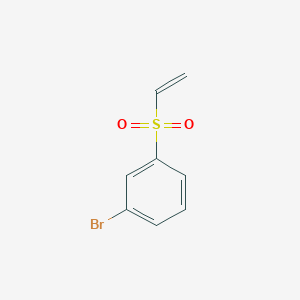

![N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide](/img/structure/B2673201.png)

![{3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2673203.png)

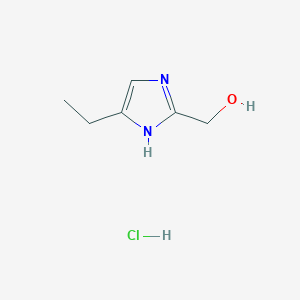

![N-Benzyl-N-[2-(1-ethylpyrazol-4-yl)-2-hydroxyethyl]sulfamoyl fluoride](/img/structure/B2673207.png)

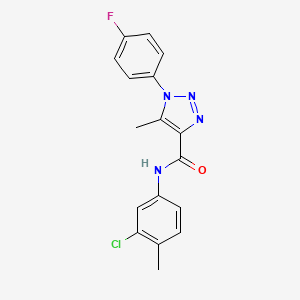

![2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2673212.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2673215.png)